![molecular formula C14H10N2O3 B5587869 4-HYDROXY-3-OXO-2-PHENYL-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE](/img/structure/B5587869.png)
4-HYDROXY-3-OXO-2-PHENYL-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE
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Overview
Description
4-HYDROXY-3-OXO-2-PHENYL-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE is a heterocyclic compound with significant pharmaceutical and biological activities. This compound belongs to the class of quinoxalines, which are known for their diverse applications in medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-OXO-2-PHENYL-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. The reaction is carried out in diphenyl ether under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-OXO-2-PHENYL-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
4-HYDROXY-3-OXO-2-PHENYL-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-OXO-2-PHENYL-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
3-Hydroxy-4-oxo-2H-1,4-benzoxazin-4-yl derivatives: These compounds also have significant biological activities and are used in similar research contexts.
Uniqueness
4-HYDROXY-3-OXO-2-PHENYL-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo a variety of chemical reactions and its broad range of applications in different fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
1-hydroxy-4-oxido-3-phenylquinoxalin-4-ium-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-14-13(10-6-2-1-3-7-10)15(18)11-8-4-5-9-12(11)16(14)19/h1-9,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSWQXLDSCUOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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